molecular formula C18H16Cl2N2O3S B417074 ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 313958-83-7

ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B417074
CAS RN: 313958-83-7
M. Wt: 411.3g/mol
InChI Key: MFEUYYHCRUJZPU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrimidine ring, and a sulfanylidene group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound’s structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of the sulfanylidene group (-SH) suggests that the compound might have interesting reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the furan ring is aromatic and can participate in electrophilic substitution reactions. The pyrimidine ring, being a part of many biologically active compounds, can undergo a variety of transformations .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . Compounds with a furan ring and a pyrimidine scaffold, akin to our compound, have been synthesized and tested for their efficacy against various viruses. For instance, certain indole ribonucleosides have shown promising results in in vitro antiproliferative and antiviral studies . This suggests that our compound could potentially be explored for its antiviral capabilities, possibly against RNA and DNA viruses.

Antibacterial Properties

The presence of a furan ring and a pyrimidine scaffold in the compound’s structure is indicative of potential antibacterial properties . Research on bis-indole alkaloids, which are structurally related, has demonstrated significant overlap with antibacterial marine bis-indoles . This implies that our compound could be synthesized and tested for its effectiveness against various bacterial strains, including methicillin-sensitive and -resistant Staphylococcus aureus .

Anti-inflammatory and Anticancer Potential

Indole derivatives are known for their anti-inflammatory and anticancer properties . The compound’s structural features suggest it could be a candidate for synthesizing new derivatives that may exhibit these biological activities. By modifying the substituents on the furan and pyrimidine rings, researchers could potentially develop new molecules with enhanced efficacy in treating inflammation and cancer.

Suzuki–Miyaura Coupling Applications

The compound could serve as a precursor or an intermediate in the Suzuki–Miyaura coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of various complex molecules, including pharmaceuticals and polymers.

Sirtuin Inhibition

Derivatives of furan compounds have been identified as inhibitors of human sirtuin 2 (SIRT2) , an enzyme implicated in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The compound could be modified to enhance its affinity and selectivity towards SIRT2, providing a basis for developing new therapeutic agents.

Chemical Space Exploration

The compound’s unique structure makes it a valuable addition to the chemical space for natural product scaffolds . By synthesizing analogs and derivatives, researchers can expand the bioactive chemical space, leading to the discovery of new molecules with potential pharmacological applications.

Future Directions

The compound could be of interest in various fields, depending on its properties and reactivity. It could be studied further to determine its potential applications in areas such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-3-24-17(23)15-9(2)21-18(26)22-16(15)14-7-6-13(25-14)11-8-10(19)4-5-12(11)20/h4-8,16H,3H2,1-2H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEUYYHCRUJZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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